![molecular formula C12H13ClF2N2O3S B2365344 4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride CAS No. 2411304-67-9](/img/structure/B2365344.png)

4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

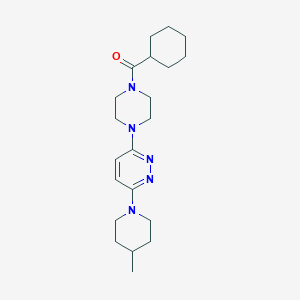

4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride is a sulfonamide compound with a complex structure. It combines a piperidine ring, a carbamoyl group, and a sulfonyl fluoride moiety. The presence of chlorine and fluorine atoms in the aromatic ring suggests potential reactivity and biological activity.

Synthesis Analysis

The synthesis of this compound involves several steps. One possible route could be the reaction of a piperidine derivative with a sulfonyl fluoride reagent, followed by carbamoylation. However, detailed synthetic procedures and conditions would need to be explored in relevant literature.

Molecular Structure Analysis

The molecular formula of 4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride is C~13~H~14~ClFN~2~O~3~S~2~ . Its structure comprises the following key features:

- Piperidine Ring : A six-membered nitrogen-containing ring.

- Carbamoyl Group : Attached to the piperidine nitrogen.

- Sulfonyl Fluoride Moiety : A strong electrophile due to the presence of the sulfonyl fluoride functional group.

Chemical Reactions Analysis

- Hydrolysis : The sulfonyl fluoride group can undergo hydrolysis to form a sulfonic acid and release hydrogen fluoride.

- Nucleophilic Substitution : The carbamoyl group may react with nucleophiles, leading to various derivatives.

- Aromatic Substitution : The aromatic ring can participate in electrophilic aromatic substitution reactions.

Physical And Chemical Properties Analysis

- Melting Point : Investigate the melting point to assess its stability and purity.

- Solubility : Determine its solubility in various solvents.

- Stability : Assess its stability under different conditions (e.g., temperature, pH).

- Spectroscopic Data : Obtain NMR, IR, and mass spectrometry data for structural confirmation.

Safety And Hazards

- Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.

- Handling Precautions : Due to the sulfonyl fluoride group, proper handling and protective equipment are essential.

- Environmental Impact : Investigate its environmental persistence and potential harm.

Future Directions

- Biological Activity : Investigate its potential as a drug candidate (e.g., antimicrobial, anticancer, or enzyme inhibitor).

- Structure-Activity Relationship (SAR) : Explore derivatives to optimize its properties.

- Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.

properties

IUPAC Name |

4-[(3-chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClF2N2O3S/c13-10-7-9(1-2-11(10)14)16-12(18)8-3-5-17(6-4-8)21(15,19)20/h1-2,7-8H,3-6H2,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQXDCVMVLLDHKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC(=C(C=C2)F)Cl)S(=O)(=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClF2N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(5-Methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide](/img/structure/B2365261.png)

![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B2365265.png)

![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2365268.png)

![1-[(4-Chlorophenyl)methyl]-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2365273.png)

![4-(azepan-1-ylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2365275.png)

![Spiro[3.6]decan-2-one](/img/structure/B2365278.png)

![4-[benzyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide](/img/structure/B2365280.png)

![4-tert-butyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2365281.png)

![[7-(carboxymethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetic acid](/img/structure/B2365282.png)